Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Description
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23FN4O3S and its molecular weight is 418.49. The purity is usually 95%.
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Mechanism of Action
Thiazole derivatives
Thiazole is a heterocyclic compound that is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Indole derivatives
Indole is another heterocyclic compound that is found in many important synthetic drug molecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 869343-03-3) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23FN4O3S with a molecular weight of 418.5 g/mol. The structure features a piperidine ring connected to a thiazole and triazole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H23FN4O3S |
Molecular Weight | 418.5 g/mol |
CAS Number | 869343-03-3 |
Anticancer Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. In one study, derivatives of thiazolo[3,2-b][1,2,4]triazole were evaluated for their anticancer properties, revealing promising results against colon carcinoma and breast cancer cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .
The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been implicated in the inhibition of key metabolic enzymes and pathways related to cancer progression and inflammation. For example, they may act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Antimicrobial Activity
The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial properties. Studies on related thiazole derivatives have demonstrated antibacterial activity against pathogenic bacteria . This indicates that this compound may also possess similar properties.
Case Studies
- Cytotoxicity Evaluation : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives had significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Testing : Compounds similar to this compound were evaluated for their antibacterial activity against common pathogens. The findings revealed notable effectiveness against Gram-positive bacteria .
Properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-8-10-24(11-9-13)16(14-6-4-5-7-15(14)21)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,13,16,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMFKLALZNCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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